(1R)-1-(3-Methoxyphenyl)prop-2-enylamine
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Overview
Description
(1R)-1-(3-Methoxyphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. These compounds are characterized by the presence of a phenyl group attached to a propylamine chain. The specific structure of this compound includes a methoxy group (-OCH₃) attached to the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Methoxyphenyl)prop-2-enylamine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, followed by a reductive amination process. The reaction conditions typically include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Methoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
(1R)-1-(3-Methoxyphenyl)prop-2-enylamine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Methoxyphenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by acting as an agonist or antagonist at specific receptor sites.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-Phenylprop-2-enylamine: Lacks the methoxy group, which may result in different chemical and biological properties.
(1R)-1-(4-Methoxyphenyl)prop-2-enylamine: The methoxy group is positioned differently, potentially altering its reactivity and interactions.
Uniqueness
The presence of the methoxy group at the 3-position of the phenyl ring in (1R)-1-(3-Methoxyphenyl)prop-2-enylamine distinguishes it from other similar compounds
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(1R)-1-(3-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H13NO/c1-3-10(11)8-5-4-6-9(7-8)12-2/h3-7,10H,1,11H2,2H3/t10-/m1/s1 |
InChI Key |
LPSCNJIFXYAFMF-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H](C=C)N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C=C)N |
Origin of Product |
United States |
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